molecular formula C12H11ClO2 B8779151 6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one

6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one

Cat. No. B8779151
M. Wt: 222.67 g/mol
InChI Key: LXADDQDWCBXGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

6-chlorospiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H11ClO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6H,1,4-5,7H2

InChI Key

LXADDQDWCBXGMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5′-chloro-2′-hydroxy acetophenone (5.0 g, 29.308 mmol) in methanol (50 ml) was added pyrrolidine (4.16 g, 58.616 mmol) followed by cyclobutanone (4.1 g, 58.616 mmol) at room temperature. The reaction mixture was heated to reflux under nitrogen for 14 h. The solvent was evaporated under reduced pressure and the residue obtained was diluted with water (100 ml) and the mixture was acidified to pH 4.0. The mixture was extracted with chloroform (3×100 ml). The combined organic extracts were washed with water (100 ml), brine (50 ml) and dried over anhydrous sodium sulfate. The residue obtained after evaporation of the solvent was purified by silica gel column chromatography using 15% ethyl acetate in petroleum ether to give 6.3 g of the product as a white solid; 1H NMR (300 MHz, CDCl3) δ 1.69-1.88 (m, 5H), 1.96-2.04 (m, 1H), 2.88 (s, 2H), 6.91 (d, J=9.0 Hz, 1H), 7.38 (d, J=6.6 Hz, 1H), 7.76 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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